![molecular formula C10H15F2IO B2688397 8,8-Difluoro-2-(iodomethyl)-1-oxaspiro[4.5]decane CAS No. 2027829-62-3](/img/structure/B2688397.png)

8,8-Difluoro-2-(iodomethyl)-1-oxaspiro[4.5]decane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“8,8-Difluoro-2-(iodomethyl)-1-oxaspiro[4.5]decane” is a chemical compound with the CAS Number: 2416231-76-8 . It has a molecular weight of 316.13 .

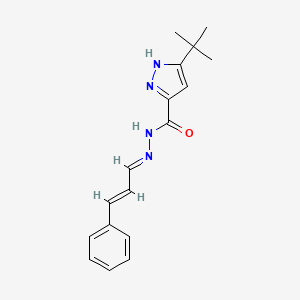

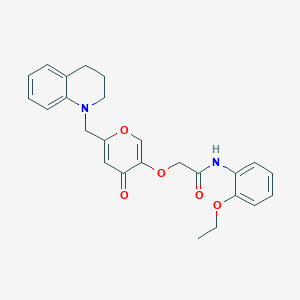

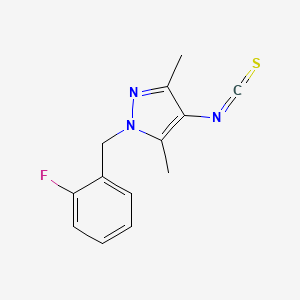

Synthesis Analysis

A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been developed . This compound is promising for the production of important biologically active compounds .Molecular Structure Analysis

The IUPAC Name of the compound is 8,8-difluoro-3-(iodomethyl)-2-oxaspiro[4.5]decane . The Inchi Code is 1S/C10H15F2IO/c11-10(12)3-1-9(2-4-10)5-8(6-13)14-7-9/h8H,1-7H2 .Chemical Reactions Analysis

The compound is involved in a copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate . The reaction experienced a tandem radical addition and dearomatizing cyclization process .Physical And Chemical Properties Analysis

The compound has a molecular weight of 316.13 .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Synthesis and Crystal Structures of Oxaspirocyclic Compounds : Jiang and Zeng (2016) synthesized two new oxaspirocyclic compounds and determined their structures via single crystal X-ray crystallography. These compounds exhibit supramolecular interactions, including hydrogen bonds and π···π stacking interactions, contributing to their lattice structures (Jinhe Jiang & Wulan Zeng, 2016).

Synthetic Approaches to Spiroaminals : Sinibaldi and Canet (2008) reviewed various strategies for synthesizing spiroaminals, highlighting the potential applications and novelty of their skeletons. This review underscores the significance of spiroaminals in natural or synthetic products with biological activities (M. Sinibaldi & I. Canet, 2008).

Synthesis of 8-oxa-2-azaspiro[4.5]decane : Ogurtsov and Rakitin (2020) developed a synthesis method for 8-oxa-2-azaspiro[4.5]decane, indicating its potential for producing biologically active compounds. This synthesis from commercially available reagents showcases the versatility of spirocyclic compounds (V. A. Ogurtsov & O. Rakitin, 2020).

Reactivity and Applications

Enhanced Reactivity in Castagnoli-Cushman Reaction : Rashevskii et al. (2020) observed enhanced reactivity and a broad substrate scope for certain oxaspirocyclic anhydrides in the Castagnoli-Cushman reaction with imines. This reactivity is attributed to the cyclic anhydrides formed in situ, demonstrating the unique chemical properties of spirocyclic compounds (A. Rashevskii et al., 2020).

Copper-catalyzed Intramolecular Trifluoromethylation : Han, Liu, and Wang (2014) achieved copper-catalyzed intramolecular trifluoromethylation of N-benzylacrylamides, leading to the construction of trifluoromethylated 2-azaspiro[4.5]decanes. This process illustrates the synthetic utility of spirocyclic compounds in accessing fluorinated structures, which are highly relevant in pharmaceutical and agrochemical research (Guifang Han, Yuxiu Liu, & Qingmin Wang, 2014).

Mecanismo De Acción

Direcciones Futuras

The compound is promising for the production of important biologically active compounds . An efficient method for the synthesis of difluoroalkylated 2-azaspiro[4.5]decanes via copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate has been established . This suggests potential future directions in the synthesis and application of this compound.

Propiedades

IUPAC Name |

8,8-difluoro-2-(iodomethyl)-1-oxaspiro[4.5]decane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15F2IO/c11-10(12)5-3-9(4-6-10)2-1-8(7-13)14-9/h8H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMNQGDQCXEDIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC(CC2)(F)F)OC1CI |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F2IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8,8-Difluoro-2-(iodomethyl)-1-oxaspiro[4.5]decane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[3-(N'-hydroxycarbamimidoyl)propyl]carbamate](/img/structure/B2688315.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-cyclopentylmethanone](/img/structure/B2688321.png)

![5-(4-methylbenzyl)-7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/structure/B2688323.png)

![Tert-butyl 4-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2688324.png)

![2-({4-[(2,4-Difluorophenoxy)methyl]-2-nitrophenyl}sulfanyl)-1,3-benzothiazole](/img/structure/B2688329.png)

![4-[3,5-Dichloro-2-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2688333.png)

![Methyl 3-({[(2-methoxy-5-methylphenyl)amino]carbonothioyl}amino)thiophene-2-carboxylate](/img/structure/B2688334.png)